molecular formula C9H5BrClF3O B1410833 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1805410-64-3

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No. B1410833
CAS RN: 1805410-64-3
M. Wt: 301.49 g/mol
InChI Key: YDDCFCKVUIRLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone, also known as 2-BCTFA, is a synthetically produced aromatic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 107.5°C and a boiling point of 181°C. 2-BCTFA is widely used as a reagent in organic synthesis due to its low reactivity, making it an ideal choice for a range of synthetic processes.

Mechanism of Action

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is a relatively unreactive compound due to the presence of the trifluoromethyl group, which prevents it from undergoing nucleophilic attack. This makes it an ideal choice for a range of synthetic processes, as it can be used to selectively modify and functionalize organic molecules.
Biochemical and Physiological Effects
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone has no known biochemical or physiological effects in humans. It is widely used in scientific research, but is not intended for human consumption.

Advantages and Limitations for Lab Experiments

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is a relatively unreactive compound, making it an ideal choice for a range of synthetic processes. Its low reactivity makes it a useful reagent for organic synthesis, as it can be used to selectively modify and functionalize organic molecules. However, its low reactivity also limits its usefulness in certain applications, as it can be difficult to control the reaction rates and yields.

Future Directions

The use of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone in scientific research is growing, and there are many potential future directions for further research. These include the development of new synthetic methods for the preparation of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone, the synthesis of novel compounds using 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone as a reagent, and the exploration of its potential applications in drug discovery and development. Additionally, further research is needed to better understand the mechanisms of action of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone and its effects on biochemical and physiological processes.

Scientific Research Applications

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of a number of compounds, including heterocyclic compounds, organometallic compounds, and organosilicon compounds. It has also been used in the synthesis of biologically active compounds, such as inhibitors of enzymes, and as a catalyst for organic reactions.

properties

IUPAC Name

1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDCFCKVUIRLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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